3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL
CAS No.:
Cat. No.: VC18334628
Molecular Formula: C11H24O2Si
Molecular Weight: 216.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H24O2Si |
---|---|
Molecular Weight | 216.39 g/mol |
IUPAC Name | 3-[tert-butyl(dimethyl)silyl]oxy-3-methylcyclobutan-1-ol |
Standard InChI | InChI=1S/C11H24O2Si/c1-10(2,3)14(5,6)13-11(4)7-9(12)8-11/h9,12H,7-8H2,1-6H3 |
Standard InChI Key | YNCXATRATDDZDR-UHFFFAOYSA-N |
Canonical SMILES | CC1(CC(C1)O)O[Si](C)(C)C(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 3-[tert-butyl(dimethyl)silyl]oxy-3-methylcyclobutan-1-ol, reflects its structural complexity. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₂₄O₂Si | |
Molecular Weight | 216.39 g/mol | |
CAS Number | 1798336-99-8 | |
InChI Key | YNCXATRATDDZDR-UHFFFAOYSA-N | |
Canonical SMILES | CC1(CC(C1)O)OSi(C)C(C)(C)C |
The cyclobutane ring introduces ~26 kcal/mol of strain energy, enhancing reactivity toward ring-opening or functionalization . The TBDMS group at C3 provides steric protection, while the methyl group at the same position creates a quaternary center, influencing stereoelectronic effects .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is typically synthesized via silylation of 3-methylcyclobutan-1-ol using tert-butyldimethylsilyl chloride (TBDMSCl) under basic conditions:
Reaction Scheme
This method, adapted from analogous TBDMS protections , achieves yields >75% with minimal epimerization due to the rigid cyclobutane framework . Alternative approaches include:
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Continuous flow synthesis: Enhances efficiency for large-scale production by minimizing side reactions.
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Enantioselective catalysis: Copper-catalyzed desymmetrization of meso-cyclobutenes, though this remains exploratory for TBDMS-protected variants .
Physical and Chemical Properties
Stability and Reactivity
The TBDMS group confers hydrolytic stability under basic conditions but allows cleavage via fluoride ions (e.g., TBAF) or acidic media (e.g., acetic acid) . Key properties include:
Property | Value | Source |
---|---|---|
Boiling Point | Not reported | |
Density | ~0.89 g/cm³ (estimated) | |
Solubility | Soluble in THF, DCM, ethers |
The compound’s low polarity facilitates purification via silica gel chromatography, while its stability enables storage at ambient temperatures for extended periods .
Applications in Organic Synthesis
Hydroxyl Group Protection
The TBDMS group serves as a temporary protective moiety during multi-step syntheses:
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Pharmaceutical intermediates: Used in prostaglandin and taxane analog synthesis, where hydroxyl groups require selective masking .
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Cross-coupling reactions: The steric bulk of TBDMS minimizes undesired side reactions in Suzuki-Miyaura couplings .
Deprotection Strategies
Controlled removal of the TBDMS group is achieved through:
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Fluoride-mediated cleavage: Tetrabutylammonium fluoride (TBAF) in THF .
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Acidic hydrolysis: HCl in methanol, though this risks cyclobutane ring opening.
Comparative Analysis with Related Compounds
Structural Analogues
The cyclobutane derivative exhibits enhanced ring strain compared to linear analogs, enabling unique reactivity in [2+2] cycloadditions .
Challenges and Future Directions
Stereochemical Control
Current synthetic routes yield racemic mixtures, limiting utility in enantioselective drug synthesis. Advances in asymmetric catalysis or enzymatic resolution could address this .
Scalability
Industrial adoption requires optimized protocols to mitigate the high cost of TBDMSCl and energy-intensive purification steps.
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